An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane (CAS No. 49847-47-4)
An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane (CAS No. 49847-47-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophilic reagent with significant potential in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, with a focus on nucleophilic substitution and ring-opening reactions. Experimental protocols and quantitative data are presented to facilitate its application in research and development.
Chemical Identity and Properties
2-(Bromomethyl)-2-methyloxirane is a versatile synthetic intermediate characterized by the presence of a strained oxirane ring and a reactive bromomethyl group.
| Property | Value | Source |
| CAS Number | 49847-47-4 | [1][2] |
| Molecular Formula | C₄H₇BrO | [2] |
| Molecular Weight | 151.00 g/mol | [2] |
| IUPAC Name | 2-(Bromomethyl)-2-methyloxirane | |
| Synonyms | (2-Methyl-2-oxiranyl)methyl bromide, 3-Bromo-2-methylpropene oxide | |
| SMILES | CC1(CBr)OC1 | [2] |
| InChIKey | KLIGCFPMFRTVFR-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most organic solvents |
Synthesis
A common synthetic route to 2-(bromomethyl)-2-methyloxirane involves the epoxidation of 3-bromo-2-methyl-1-propene.
Experimental Protocol: Epoxidation of 3-Bromo-2-methyl-1-propene
Reaction Scheme:
Figure 1: Synthesis of 2-(Bromomethyl)-2-methyloxirane.
Materials:
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3-Bromo-2-methyl-1-propene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
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Dissolve 3-bromo-2-methyl-1-propene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-(bromomethyl)-2-methyloxirane.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-(bromomethyl)-2-methyloxirane is dominated by two electrophilic sites: the carbon of the bromomethyl group and the carbons of the oxirane ring. This dual reactivity allows for a range of selective transformations.
Nucleophilic Substitution at the Bromomethyl Group
The primary bromide is a good leaving group, readily participating in SN2 reactions with various nucleophiles, leaving the epoxide ring intact under appropriate conditions.
General Reaction Workflow:
Figure 2: Workflow for nucleophilic substitution.
Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is dependent on the reaction conditions.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring. For 2-(bromomethyl)-2-methyloxirane, this would be the methylene carbon of the oxirane.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The attack can then occur at the more substituted carbon due to the development of a partial positive charge, resembling an SN1-like transition state.
Synthesis of β-Amino Alcohols
A significant application of epoxides in drug development is the synthesis of β-amino alcohols, a common motif in many pharmaceutical agents.[3][4][5] The reaction of 2-(bromomethyl)-2-methyloxirane with amines can lead to the formation of these valuable intermediates.
Experimental Protocol: Reaction with Aniline
Reaction Scheme:
Figure 3: Ring-opening with aniline.
Materials:
-
2-(Bromomethyl)-2-methyloxirane
-
Aniline
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)-2-methyloxirane in ethanol.
-
Add an equimolar amount of aniline to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted aniline and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Regioselectivity: Based on general principles of epoxide ring-opening under neutral or slightly basic conditions, the nucleophilic attack of the amine is expected to occur at the less sterically hindered methylene carbon of the oxirane ring.
Spectroscopic Data
Characterization of 2-(bromomethyl)-2-methyloxirane and its reaction products is typically performed using standard spectroscopic techniques.
| Technique | Key Features for 2-(Bromomethyl)-2-methyloxirane |
| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the bromomethyl group, and the diastereotopic protons of the oxirane ring. |
| ¹³C NMR | Resonances for the methyl carbon, the bromomethyl carbon, the quaternary carbon of the oxirane, and the methylene carbon of the oxirane. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), and C-Br stretching frequency (around 500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern, including the isotopic pattern for bromine. |
Safety and Handling
2-(Bromomethyl)-2-methyloxirane is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions should be taken when handling this chemical.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
2-(Bromomethyl)-2-methyloxirane is a valuable bifunctional building block in organic synthesis. Its dual electrophilic nature allows for a variety of selective chemical transformations, making it a useful tool for the synthesis of complex molecules, including intermediates for drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into the specific reaction kinetics and the scope of its utility with a broader range of nucleophiles will continue to expand its role in modern synthetic chemistry.
References
- 1. Oxirane, (bromomethyl)- [webbook.nist.gov]
- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
